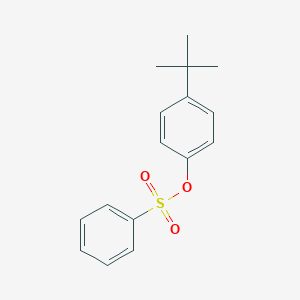
4-Tert-butylphenyl benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butylphenyl benzenesulfonate, also known as TBBS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonate ester that is commonly used as a surfactant in various industries, including pharmaceuticals, cosmetics, and food processing. In recent years, TBBS has been studied extensively for its potential use as a catalyst in organic synthesis, as well as its potential therapeutic applications in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-Tert-butylphenyl benzenesulfonate is not yet fully understood. However, it is believed that 4-Tert-butylphenyl benzenesulfonate acts as a Lewis acid catalyst, which promotes the formation of reactive intermediates in organic reactions. Additionally, 4-Tert-butylphenyl benzenesulfonate has been shown to have a high affinity for certain substrates, which may contribute to its catalytic activity.
Biochemical and Physiological Effects:
4-Tert-butylphenyl benzenesulfonate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity levels in animal studies, which suggests that it may be safe for human use. Additionally, 4-Tert-butylphenyl benzenesulfonate has been shown to have antioxidant properties, which may have potential therapeutic applications in treating various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Tert-butylphenyl benzenesulfonate as a catalyst in organic synthesis is its high catalytic activity and selectivity. Additionally, 4-Tert-butylphenyl benzenesulfonate is relatively easy to synthesize and has a low cost, which makes it an attractive option for large-scale production. However, one of the limitations of using 4-Tert-butylphenyl benzenesulfonate is its limited solubility in certain solvents, which may affect its catalytic activity in certain reactions.
Direcciones Futuras
There are several potential future directions for research on 4-Tert-butylphenyl benzenesulfonate. One area of research is the development of new synthetic routes for 4-Tert-butylphenyl benzenesulfonate, which may improve its catalytic activity and selectivity. Additionally, 4-Tert-butylphenyl benzenesulfonate may have potential therapeutic applications in treating various diseases, such as cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of 4-Tert-butylphenyl benzenesulfonate and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-Tert-butylphenyl benzenesulfonate involves the reaction of p-tert-butylphenol with benzenesulfonyl chloride in the presence of a base catalyst, such as triethylamine. This reaction results in the formation of 4-Tert-butylphenyl benzenesulfonate as a white crystalline solid with a high purity level. The synthesis of 4-Tert-butylphenyl benzenesulfonate is a relatively simple and cost-effective process, which makes it an attractive option for large-scale production.
Aplicaciones Científicas De Investigación
4-Tert-butylphenyl benzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a catalyst in organic synthesis. 4-Tert-butylphenyl benzenesulfonate has been shown to be an effective catalyst for various reactions, including the synthesis of benzoxazoles and benzimidazoles. Additionally, 4-Tert-butylphenyl benzenesulfonate has been studied for its potential use in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Propiedades
Nombre del producto |
4-Tert-butylphenyl benzenesulfonate |
|---|---|
Fórmula molecular |
C16H18O3S |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl) benzenesulfonate |
InChI |
InChI=1S/C16H18O3S/c1-16(2,3)13-9-11-14(12-10-13)19-20(17,18)15-7-5-4-6-8-15/h4-12H,1-3H3 |
Clave InChI |
GLHUQIUKLSAEEK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)
![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)
![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)






![1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine](/img/structure/B261642.png)